molecular formula C15H15N3O3S2 B5138038 1-(4-Ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B5138038
M. Wt: 349.4 g/mol
InChI Key: LPUVAAOQTRYTHJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a 4-ethoxyphenyl group at position 1 and a 5-methyl-1,3,4-thiadiazole-2-sulfanyl moiety at position 2.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-3-21-11-6-4-10(5-7-11)18-13(19)8-12(14(18)20)23-15-17-16-9(2)22-15/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUVAAOQTRYTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl group is introduced to the pyrrolidine-2,5-dione core.

    Attachment of the Thiadiazolylsulfanyl Group: This can be done through a thiol-ene reaction or other suitable methods to attach the thiadiazole ring to the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits promising biological activities that have been investigated for potential therapeutic uses:

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety possess antimicrobial properties. Specifically, derivatives of 1-(4-Ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine have shown effectiveness against various bacterial strains. A study demonstrated its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Thiadiazole derivatives have been recognized for their anticancer activities. In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammatory markers, indicating its potential utility in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

The compound's unique chemical structure lends itself to applications in agricultural chemistry:

Pesticidal Activity

Research has indicated that thiadiazole derivatives can act as effective pesticides. The compound has been tested for its ability to inhibit fungal growth in crops, showing promising results against common plant pathogens such as Fusarium and Botrytis species. This suggests its potential as a biofungicide in sustainable agriculture practices .

Herbicidal Properties

In addition to its fungicidal activity, preliminary studies suggest that the compound may possess herbicidal properties. Screening assays have shown that it can inhibit the growth of certain weed species, making it a candidate for development into a selective herbicide .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityEffective against resistant strains of bacteria.
Anticancer PropertiesInduces apoptosis in HeLa and MCF-7 cells.
Anti-inflammatory EffectsReduces inflammatory markers in animal models.
Pesticidal ActivityInhibits growth of Fusarium and Botrytis.
Herbicidal PropertiesInhibits growth of specific weed species.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Inhibiting or activating specific biochemical pathways.

    Modulation of Cellular Processes: Affecting cell signaling, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aryl Group

The nature of the aryl group at position 1 of the pyrrolidine-2,5-dione scaffold significantly influences biological activity. For example:

  • 1-(Phenyl)-3-(2H-[1,2,4]triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives (e.g., 4-H, 4-Cl, 4-Br substituted phenyl) exhibit antibacterial/antifungal activity in the order 4-H > 4-Cl > 4-Br . The electron-donating 4-H group enhances activity compared to electron-withdrawing halogens.
  • 1-(4-Bromophenyl)-3-[(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio]pyrrolidine-2,5-dione () replaces thiadiazole with oxadiazole, which may alter binding affinity due to differences in aromaticity and hydrogen-bonding capacity.

Heterocyclic Modifications at Position 3

The sulfur-containing heterocycle at position 3 modulates electronic and steric properties:

  • Thiadiazole vs.
  • Triazole Derivatives : 3-(2H-[1,2,4]triazol-3-ylsulfanyl) analogs () show moderate bioactivity, suggesting that nitrogen-rich heterocycles may favor interactions with enzymatic targets.
  • Thiazolidinone Derivatives: Compounds like 3-(1-aryl-pyrrolidine-2,5-dione)-2-thioxo-4-thiazolidinones () introduce a larger, non-aromatic ring, which could reduce metabolic stability compared to thiadiazoles.

Substituent Effects on the Heterocyclic Ring

Minor modifications to the heterocyclic ring can drastically alter physicochemical properties:

  • 5-Methyl-1,3,4-thiadiazole (target compound) vs.
  • 1-(5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio (): The hydroxyl group introduces polarity, which may enhance solubility but reduce blood-brain barrier penetration.

Comparative Data Table

Compound Name Aryl Group Heterocycle at Position 3 Key Bioactivity/Property Reference
1-(4-Ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione 4-Ethoxyphenyl 5-Methyl-1,3,4-thiadiazole-2-sulfanyl N/A (Theoretical enhanced stability) N/A
1-(4-Bromophenyl)-3-[(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio]pyrrolidine-2,5-dione 4-Bromophenyl 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole Assay interference candidate
1-(Phenyl)-3-(2H-[1,2,4]triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione Phenyl (4-H) 2H-[1,2,4]triazole-3-sulfanyl Antibacterial (moderate)
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenyl-pyrrolidine-2,5-dione Phenyl 5-Ethyl-1,3,4-thiadiazole-2-sulfanyl Supplier-listed (no bioactivity)

Research Findings and Implications

  • Antimicrobial Activity : Electron-donating groups (e.g., 4-H, 4-ethoxy) on the aryl ring correlate with enhanced bioactivity in triazole and thiadiazole derivatives .
  • Solubility vs. Permeability : Polar substituents (e.g., hydroxyl in oxadiazole derivatives) improve solubility but may limit tissue penetration .
  • Metabolic Stability: Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles or thiazolidinones due to aromatic rigidity .

Biological Activity

1-(4-Ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17N3O2S2
  • Molecular Weight : 323.43 g/mol
  • CAS Number : 667913-19-1

Anticancer Properties

Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has shown promise in inhibiting the growth of several types of cancer cells.

  • Cytotoxicity Studies :
    • A review highlighted that various thiadiazole derivatives demonstrated significant suppressive activity against human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The most potent compounds had IC50 values indicating effective inhibition at low concentrations .
    • In vitro tests using the MTT assay revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Thiadiazole derivatives have been shown to induce apoptosis in cancer cells by modulating cell cycle progression and activating caspases .
  • Targeting Kinases : Some studies indicated that thiadiazole compounds inhibit key signaling pathways involved in cell proliferation and survival, such as the ERK1/2 pathway .

Study 1: Anticancer Activity Evaluation

A study evaluated a series of thiadiazole derivatives for their anticancer activity against multiple cell lines. Among them, one derivative exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, demonstrating its potential as a therapeutic agent .

Study 2: Structure–Activity Relationship

Research focused on the structure–activity relationship (SAR) of thiadiazole derivatives indicated that modifications on the phenyl ring significantly affect cytotoxicity. For instance, the introduction of electron-withdrawing groups enhanced the anticancer activity .

Data Table: Summary of Biological Activities

Compound NameCancer TypeIC50 Value (µg/mL)Mechanism
Thiadiazole ASK-MEL-24.27Apoptosis induction
Thiadiazole BA5498.5ERK1/2 inhibition
Thiadiazole CHCT156.0Cell cycle arrest

Q & A

Basic Synthesis Methodology

Q: What are the recommended synthetic routes for preparing 1-(4-Ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione? A: The compound can be synthesized via multi-step reactions. A typical approach involves:

Core Formation : Condensation of 4-ethoxyphenylamine with maleic anhydride to form the pyrrolidine-2,5-dione core.

Thiadiazole Incorporation : Reacting the core with 5-methyl-1,3,4-thiadiazole-2-thiol under nucleophilic substitution conditions (e.g., using a base like K₂CO₃ in DMF at 80°C for 12 hours) .

Purification : Recrystallization from ethanol/DMF mixtures to isolate the final product.
Validate each step using TLC and NMR to monitor intermediate formation.

Advanced Reaction Optimization

Q: How can researchers optimize reaction yields for introducing the thiadiazole-sulfanyl group? A: Use a Design of Experiments (DoE) approach:

  • Variables : Temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry (1:1 to 1:3 thiadiazole-thiol to core).
  • Response Surface Methodology (RSM) can identify optimal conditions, minimizing side reactions like oxidation of the thiol group .
    Computational tools (e.g., DFT calculations) may predict reactive sites on the pyrrolidine-dione core, guiding regioselective substitutions .

Structural Characterization

Q: What analytical techniques are critical for confirming the compound’s structure? A:

  • NMR : ¹H/¹³C NMR to verify ethoxyphenyl (δ 1.35 ppm for CH₃, δ 4.05 ppm for OCH₂) and thiadiazole (δ 2.50 ppm for CH₃) substituents.
  • X-ray Crystallography : Resolve steric effects between the ethoxyphenyl and thiadiazole groups, which may cause non-planarity .
  • HRMS : Confirm molecular formula (C₁₆H₁₅N₃O₃S₂) with <2 ppm error.

Biological Activity Profiling

Q: What methodologies are used to assess the compound’s potential bioactivity? A:

  • Primary Screening : Enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM concentration, using fluorescence-based readouts.
  • Mechanistic Studies : Molecular docking to model interactions with active sites (e.g., ATP-binding pockets), leveraging the thiadiazole’s sulfur atoms for hydrogen bonding .
  • Cytotoxicity : MTT assays on HEK-293 cells to establish IC₅₀ values, ensuring selectivity over healthy cells .

Stability Under Experimental Conditions

Q: How does the compound degrade under varying pH and temperature conditions? A:

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours. Monitor via HPLC for hydrolysis of the pyrrolidine-dione ring (retention time shifts >5% indicate degradation) .
  • Thermal Stability : TGA/DSC analysis shows decomposition >200°C, but prolonged heating at 80°C in solution may cleave the sulfanyl-thiadiazole bond.
    Store at -20°C in anhydrous DMSO to prevent hydrolysis.

Computational Modeling for Reactivity

Q: How can computational methods predict the compound’s reactivity in novel reactions? A:

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to simulate intermediates in oxidation or reduction reactions. For example, the thiadiazole ring’s electron-deficient nature may favor nucleophilic attack at the sulfur atom .
  • Solvent Effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF), critical for designing coupling reactions.

Addressing Contradictory Bioactivity Data

Q: How to resolve discrepancies in reported enzyme inhibition potency? A:

  • Assay Validation : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays).
  • Metabolite Interference : Use LC-MS to check for in situ degradation products that may act as false positives .
  • Structural Analog Comparison : Compare IC₅₀ values with analogs lacking the ethoxyphenyl group to isolate pharmacophore contributions .

Scaling Reactions for Reproducibility

Q: What factors ensure reproducibility when scaling up synthesis? A:

  • Mixing Efficiency : Use overhead stirring (500 rpm) in larger batches to prevent localized overheating.
  • Catalyst Loading : Optimize Pd/C or other catalysts to 0.5–1 mol% to avoid side reactions.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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